molecular formula C16H10F5N5O B2357049 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 942000-07-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2357049
CAS RN: 942000-07-9
M. Wt: 383.282
InChI Key: HQLPBLJSQUBWLY-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound is a member of the benzamide class of kinase inhibitors and has been shown to target specific signaling pathways that are involved in cancer cell growth and survival.

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

Research by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlights their application in colorimetric sensing. Specifically, a derivative with a 3,5-dinitrophenyl group exhibited significant color change in response to fluoride anions, showcasing its potential for naked-eye detection in solution. This application is crucial for environmental monitoring and diagnostics, where quick and reliable detection methods are needed (Younes et al., 2020).

Anticancer Evaluation

Tiwari et al. (2017) synthesized a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer activity. These compounds showed promising results against several human cancer cell lines, indicating the potential of benzamide derivatives in developing new anticancer agents. Such research underscores the importance of benzamide derivatives in medicinal chemistry and cancer therapy (Tiwari et al., 2017).

Antipathogenic Activity

A study by Limban et al. (2011) on thiourea derivatives, including N-(aryl-carbamothioyl)benzamides, revealed significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests the potential use of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties, an essential area in combating antibiotic-resistant bacterial infections (Limban et al., 2011).

Supramolecular Gelators

Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, focusing on the role of methyl functionality and S⋯O interaction. This study contributes to the understanding of gelation behavior and the design of new materials with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F5N5O/c17-12-6-5-9(7-13(12)18)26-14(23-24-25-26)8-22-15(27)10-3-1-2-4-11(10)16(19,20)21/h1-7H,8H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLPBLJSQUBWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

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